6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide
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Overview
Description
This compound has gained significant interest in scientific research due to its potential implications in cancer treatment and other fields of research and industry.
Mechanism of Action
Target of Action
Pyrimidines, the core structure of this compound, are known to have a range of pharmacological effects including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It can be inferred from the anti-inflammatory effects of pyrimidines that this compound may interact with its targets to inhibit the expression and activities of certain inflammatory mediators .
Biochemical Pathways
Given the anti-inflammatory effects of pyrimidines, it can be inferred that this compound may affect pathways related to inflammation .
Result of Action
Based on the known effects of pyrimidines, it can be inferred that this compound may have anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with morpholine and pyridine-4-carboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the mixture is stirred and refluxed to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups on the pyrimidine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its functional groups and potentially alter its biological activity.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives, while oxidation and reduction can result in the formation of different functionalized compounds .
Scientific Research Applications
6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Cancer Research: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the mitotic kinase Mps1, which plays a crucial role in cell division.
Biological Studies: It is used in biological studies to investigate the mechanisms of cell cycle regulation and mitosis.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new therapeutic agents targeting cancer and other diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-morpholinopyrimidine derivatives: These compounds share a similar pyrimidine core structure and exhibit antiproliferative activity against cancer cells.
Phenylpyridine-carboxamide derivatives: These compounds also contain a pyrimidine scaffold and have shown moderate cytotoxicity against various cancer cell lines.
Uniqueness
6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is unique due to its specific inhibition of the mitotic kinase Mps1, which distinguishes it from other pyrimidine derivatives that may target different molecular pathways. Additionally, its combination of a morpholine ring and a pyridine moiety contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-morpholin-4-yl-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-15(17-10-12-1-3-16-4-2-12)13-9-14(19-11-18-13)20-5-7-22-8-6-20/h1-4,9,11H,5-8,10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFECDVLRRWZRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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